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molecular formula C12H17NO4S B8306323 [4-(Methanesulfonyl-methyl-amino)-phenyl]-acetic acid ethyl ester

[4-(Methanesulfonyl-methyl-amino)-phenyl]-acetic acid ethyl ester

Cat. No. B8306323
M. Wt: 271.33 g/mol
InChI Key: NEIMBGRMWSXURC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08846698B2

Procedure details

To a stirred solution of (4-methylamino-phenyl)-acetic acid ethyl ester (Preparation 269, 418 mg, 2.16 mmol) in pyridine (4 mL) was added methanesulfonyl chloride (0.25 mL, 3.24 mmol) and the mixture stirred at room temperature for 3 hours. The reaction mixture was quenched with water (10 mL) and extracted with EtOAc (3×15 mL). The combined organic layers were washed with water (10 mL), brine (10 mL), dried (Na2SO4) and evaporated in vacuo to afford the title compound as a gum in 78% yield, 460 mg.
Quantity
418 mg
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:14])[CH2:5][C:6]1[CH:11]=[CH:10][C:9]([NH:12][CH3:13])=[CH:8][CH:7]=1)[CH3:2].[CH3:15][S:16](Cl)(=[O:18])=[O:17]>N1C=CC=CC=1>[CH2:1]([O:3][C:4](=[O:14])[CH2:5][C:6]1[CH:11]=[CH:10][C:9]([N:12]([S:16]([CH3:15])(=[O:18])=[O:17])[CH3:13])=[CH:8][CH:7]=1)[CH3:2]

Inputs

Step One
Name
Quantity
418 mg
Type
reactant
Smiles
C(C)OC(CC1=CC=C(C=C1)NC)=O
Name
Quantity
0.25 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
4 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with water (10 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×15 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (10 mL), brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OC(CC1=CC=C(C=C1)N(C)S(=O)(=O)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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